molecular formula C4H3Br4F3 B14328377 2,4,4,4-Tetrabromo-1,1,1-trifluorobutane CAS No. 111398-13-1

2,4,4,4-Tetrabromo-1,1,1-trifluorobutane

Cat. No.: B14328377
CAS No.: 111398-13-1
M. Wt: 427.68 g/mol
InChI Key: BBNRNUGNARGBNI-UHFFFAOYSA-N
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Description

2,4,4,4-Tetrabromo-1,1,1-trifluorobutane is a halogenated organic compound with the molecular formula C4H2Br4F3 It is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4,4-Tetrabromo-1,1,1-trifluorobutane typically involves the bromination of 1,1,1-trifluorobutane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures consistent product quality and minimizes the formation of by-products. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4,4,4-Tetrabromo-1,1,1-trifluorobutane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of new compounds.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully dehalogenated products.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Substitution: Formation of hydroxylated or aminated derivatives.

    Reduction: Formation of partially or fully dehalogenated hydrocarbons.

    Elimination: Formation of alkenes or alkynes with varying degrees of unsaturation.

Scientific Research Applications

2,4,4,4-Tetrabromo-1,1,1-trifluorobutane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymer additives.

Mechanism of Action

The mechanism by which 2,4,4,4-Tetrabromo-1,1,1-trifluorobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of enzyme activity and alterations in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,1,1-trifluorobutane: A related compound with fewer bromine atoms, used in similar applications but with different reactivity profiles.

    1,1,1-Trifluoro-2,2,2-tribromoethane: Another halogenated compound with a different carbon backbone, used in organic synthesis and industrial applications.

Uniqueness

2,4,4,4-Tetrabromo-1,1,1-trifluorobutane is unique due to the presence of four bromine atoms and three fluorine atoms on a butane backbone. This combination of halogens imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in research and industry.

Properties

CAS No.

111398-13-1

Molecular Formula

C4H3Br4F3

Molecular Weight

427.68 g/mol

IUPAC Name

2,4,4,4-tetrabromo-1,1,1-trifluorobutane

InChI

InChI=1S/C4H3Br4F3/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2

InChI Key

BBNRNUGNARGBNI-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)Br)C(Br)(Br)Br

Origin of Product

United States

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